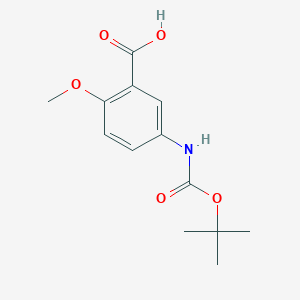

Boc-5-amino-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(18-4)9(7-8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJDZZBRAEBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-5-amino-2-methoxybenzoic acid (CAS Number: 1075242-43-1), a key building block in synthetic organic chemistry, particularly in the realms of peptide synthesis and drug discovery. This document delves into the strategic importance of this molecule, detailing its synthesis, purification, and analytical characterization. Furthermore, it explores its applications, offering insights into the causality behind its utility in the development of novel therapeutics. This guide is intended to be a practical resource for researchers, providing both theoretical understanding and actionable experimental protocols.

Introduction: The Strategic Importance of Boc-5-amino-2-methoxybenzoic Acid

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring. This unique arrangement of functional groups makes it a versatile scaffold for the synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group is paramount to its utility. The Boc group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. This allows for the selective reaction at the carboxylic acid moiety without interference from the nucleophilic amino group.

The presence of the methoxy group and the substitution pattern on the aromatic ring can influence the physicochemical properties and biological activity of the final compounds. For instance, the methoxy group can modulate lipophilicity and metabolic stability, while the overall structure can serve as a key pharmacophore in drug candidates.

This guide will first detail the synthesis of the immediate precursor, 2-amino-5-methoxybenzoic acid, followed by the crucial Boc-protection step. Subsequently, a thorough discussion of its analytical characterization and a review of its applications will be presented.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the protection of the newly formed amine with a Boc group.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The initial step is the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid to yield 2-amino-5-methoxybenzoic acid. A common and efficient method for this transformation is catalytic hydrogenation.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 equivalent) in a solvent such as tetrahydrofuran (THF) or methanol.

-

Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

-

Solvent: THF and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.

Step 2: Boc Protection of 2-Amino-5-methoxybenzoic Acid

The second and final step is the protection of the amino group of 2-amino-5-methoxybenzoic acid with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-amino-5-methoxybenzoic acid (1.0 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution and stir until the starting material is fully dissolved.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid).

-

Extraction: The acidified aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

(Boc)₂O: Di-tert-butyl dicarbonate is the most common and efficient reagent for the introduction of the Boc protecting group.

-

Base: The base is crucial for deprotonating the amino group, making it more nucleophilic to attack the electrophilic carbonyl carbon of (Boc)₂O. The choice of base can influence the reaction rate and side product formation.

-

Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylic acid, making the final product less water-soluble and thus extractable into an organic solvent.

Diagram of the Synthetic Workflow

Sources

"Boc-5-amino-2-methoxybenzoic acid" molecular weight

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic acid: A Core Moiety in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique trifunctional structure—a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring—offers a versatile platform for synthesizing complex molecules, particularly novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical applications in pharmaceutical research, and standard analytical methodologies for its characterization. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in leveraging this valuable compound.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate process of synthesizing drug candidates, controlling the reactivity of functional groups is paramount. The amino group (-NH₂) is highly nucleophilic and prone to engaging in undesirable side reactions. The development of protecting groups revolutionized organic synthesis, and the tert-butyloxycarbonyl (Boc) group is one of the most crucial tools in this arsenal.[1]

The Boc group offers robust protection for amines under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] This strategic protection is the cornerstone of technologies like solid-phase peptide synthesis (SPPS). This compound is a prime example of a non-proteinogenic, or "unnatural," amino acid derivative. Its rigid aromatic core introduces conformational constraints into peptide backbones, a technique used to enhance binding affinity and metabolic stability.[2] The methoxy and carboxylic acid groups serve as additional handles for chemical modification, making it a highly valuable scaffold in constructing diverse molecular libraries.

Physicochemical Properties and Data

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 267.28 g/mol | [3][4] |

| Chemical Formula | C₁₃H₁₇NO₅ | [3] |

| CAS Number | 1075242-43-1 | [4][5] |

| Synonyms | 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid | [3] |

| Purity | Typically ≥96% | [4] |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | 0-8 °C recommended | [6] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step process starting from 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the protection of the newly formed amine with a Boc group.

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Amino-5-methoxybenzoic acid [7] This protocol is adapted from established methods for nitro group reduction.

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 10 g, 50.7 mmol) in tetrahydrofuran (THF, 100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 100 mg, ~1 mol%).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. This intermediate is often used in the next step without further purification.

Part 2: Boc Protection of 2-Amino-5-methoxybenzoic acid This is a standard procedure for Boc protection of an aromatic amine.

-

Reaction Setup: Dissolve the crude 2-amino-5-methoxybenzoic acid from Part 1 in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).

-

Base Addition: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution (approx. 2-3 equivalents).

-

Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the mixture.

-

Reaction Execution: Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Acidify the reaction mixture to pH ~3 using a dilute acid (e.g., 1M HCl). This will protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of pharmaceutical research.

-

Peptide Synthesis and Peptidomimetics: It serves as a key building block for creating peptides with modified properties.[8] Incorporating this rigid aromatic unit can enhance a peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.[2]

-

Drug Development Scaffold: The molecule's three distinct functional groups allow for orthogonal chemical modifications. The carboxylic acid can be coupled to an amine, the Boc-protected amine can be deprotected and coupled to a carboxylic acid, and the methoxy group can potentially be demethylated to a phenol for further derivatization. This makes it an ideal starting point for generating libraries of small molecules for high-throughput screening.

-

Bioconjugation: The compound can act as a linker, connecting a drug molecule to a biomolecule like an antibody or a targeting ligand. This is a common strategy in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[8]

-

Oncology Research: Its derivatives are explored in the development of compounds aimed at inhibiting cancer cell growth.[8]

Logical Workflow in Drug Discovery

Caption: Use of the compound in a typical Solid-Phase Peptide Synthesis workflow.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for reproducible experimental results. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% formic acid or TFA as a modifier. Detection is commonly performed with a UV detector at a wavelength between 250-280 nm.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is used to confirm the molecular weight of the compound (m/z 268.1 for [M+H]⁺).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the Boc group, the aromatic protons, the methoxy group, and the carboxylic acid proton.

Example HPLC Protocol for Purity Analysis

-

System: Standard HPLC with a UV detector.[9]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase (~0.1 mg/mL) and filter through a 0.22 µm syringe filter before injection.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure and the predictable reactivity of its functional groups provide medicinal chemists with a reliable platform for building novel therapeutic agents. From enhancing the stability of peptides to serving as a versatile scaffold for small molecule libraries, its applications are central to the modern drug discovery process. This guide has provided the foundational knowledge—from synthesis to analysis—required for its effective and innovative application in the laboratory.

References

-

American Elements. this compound. Available at: [Link]

-

J&K Scientific. this compound | 1075242-43-1. Available at: [Link]

-

PubChem. CID 13549244 | 5-Amino-2-methoxybenzoic acid. Available at: [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1075242-43-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boc-5-amino-2-methoxybenzoic Acid

In the landscape of modern medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of available building blocks, this compound emerges as a compound of significant interest. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a Boc-protected amine for controlled reactivity, and a methoxy group influencing electronic properties and conformation—renders it a versatile intermediate in the synthesis of novel therapeutics and complex organic molecules. This guide, intended for the discerning researcher, provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, and an exploration of its applications, grounded in established scientific principles.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug discovery. These properties dictate its behavior in various reaction conditions, its solubility, and its stability.

Structural and General Data

This compound, systematically named 5-(tert-butoxycarbonylamino)-2-methoxybenzoic acid, is a white amorphous powder.[1] Its structure combines a benzoic acid core with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 1075242-43-1 | [2][3] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1][4] |

| Appearance | White amorphous powder | [1] |

| IUPAC Name | 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [1] |

| Synonyms | 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid | [1] |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the Boc protecting group. The aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and Boc-protected amino groups. The nine equivalent protons of the tert-butyl group will give a sharp singlet, typically in the upfield region. The methoxy protons will also appear as a singlet. The N-H proton of the carbamate will be a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbons of the carboxylic acid and the carbamate will be observed in the downfield region. The aromatic carbons will have chemical shifts determined by their substitution pattern. The quaternary carbon and the methyl carbons of the Boc group, as well as the methoxy carbon, will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected vibrations include a broad O-H stretch for the carboxylic acid, an N-H stretch for the carbamate, C=O stretches for both the carboxylic acid and the carbamate, and C-O stretches for the ether and ester functionalities.

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing the loss of the Boc group or other characteristic fragments.

Section 2: Synthesis and Purification

The synthesis of this compound is a two-step process commencing with the commercially available 5-amino-2-methoxybenzoic acid. The first step involves the synthesis of the precursor, followed by the crucial Boc protection of the amino group.

Synthesis of the Precursor: 5-Amino-2-methoxybenzoic Acid

A reliable method for the synthesis of the precursor, 2-amino-5-methoxybenzoic acid, involves the reduction of 5-methoxy-2-nitrobenzoic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid in tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon).

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 18 hours.

-

Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

This procedure has been reported to provide a high yield (98%) of the desired product.[1]

Boc Protection of 5-Amino-2-methoxybenzoic Acid

The protection of the amino group is a critical step to modulate the reactivity of the molecule for subsequent synthetic transformations. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for this purpose.

Experimental Protocol:

-

Dissolution: Dissolve 5-amino-2-methoxybenzoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

-

Base Addition: Add a base, such as triethylamine or sodium hydroxide, to the solution to deprotonate the amino group and facilitate the reaction.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization. The choice of solvent is critical for effective purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate).

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

As a protected amino acid derivative, this compound is a key component in both solid-phase and solution-phase peptide synthesis. The Boc-protected amine allows for the sequential addition of other amino acids to build a peptide chain, with the Boc group being selectively removed under acidic conditions when required.

Drug Discovery and Medicinal Chemistry

The benzoic acid moiety provides a scaffold that can be elaborated to create a wide range of biologically active molecules. The presence and position of the methoxy and protected amino groups allow for fine-tuning of the pharmacological properties of the final compound, such as binding affinity, selectivity, and pharmacokinetic profile. It has been utilized in the development of compounds targeting various diseases, including cancer.[5]

Bioconjugation

The carboxylic acid functionality can be activated to form amide bonds with biomolecules, such as proteins or antibodies. This makes this compound a useful linker in the field of bioconjugation, for applications such as targeted drug delivery and the development of diagnostic agents.[5]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic and medicinal chemists. Its well-defined chemical properties, coupled with established synthetic and purification protocols, enable its effective use in the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics and methodologies to facilitate its successful application in the research laboratory.

Diagrams

Caption: Synthetic workflow for this compound.

References

-

American Elements. This compound. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents.

-

MySkinRecipes. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. [Link]

-

PubChem. CID 157513014 | C16H18N2O6. [Link]

-

PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]

-

FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

-

NIST. Benzoic acid, 2-methoxy-. [Link]

Sources

A Technical Guide to the Solubility of Boc-5-amino-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of complications, including inadequate absorption, diminished bioavailability, and ultimately, therapeutic failure. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of a key building block in contemporary medicinal chemistry: Boc-5-amino-2-methoxybenzoic acid.

This compound, with its protected amino group and substituted benzoic acid moiety, is increasingly utilized in the synthesis of novel therapeutics. A thorough grasp of its solubility characteristics is paramount for its effective application in peptide synthesis, drug formulation, and preclinical development. This document moves beyond a simple recitation of data, offering instead a detailed exploration of the methodologies for determining solubility, the rationale behind these experimental choices, and a framework for interpreting the resulting data.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the fundamental properties of this compound that influence its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₇NO₅ | |

| Molecular Weight | 267.28 g/mol | |

| CAS Number | 1075242-43-1 | |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | Room temperature; inert atmosphere recommended |

The structure of this compound, featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid, suggests a nuanced solubility profile. The Boc group generally enhances solubility in organic solvents, while the carboxylic acid and methoxy groups can interact with polar solvents. The overall solubility will therefore be a balance of these competing factors and will be highly dependent on the chosen solvent.

The Imperative of Solubility Data: A Foundation for Rational Drug Design

Solubility data is not merely a set of numbers; it is a critical dataset that informs numerous stages of the drug development pipeline.

A Comprehensive Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Nomenclature, Properties, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Boc-5-amino-2-methoxybenzoic acid, a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and peptide science. This document elucidates its nomenclature, physicochemical properties, and key applications. A detailed, field-proven protocol for its synthesis via Boc protection is presented, alongside a practical example of its utility in the synthesis of bioactive compounds. The guide is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and actionable insights into the strategic application of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Boc-Protected Amino Acids

In the landscape of complex molecule synthesis, particularly for pharmaceutical and biological applications, the use of protecting groups is a cornerstone of strategic and efficient chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. This compound represents a specialized reagent that combines the utility of the Boc protecting group with a substituted benzoic acid scaffold. This unique combination of a protected amine, a carboxylic acid for amide bond formation, and a methoxy group that can influence solubility and binding interactions makes it a valuable asset in the synthesis of novel therapeutics and complex organic molecules.

Nomenclature and Identification

Clarity in chemical communication is paramount. This compound is known by several synonyms and systematic names, which are essential to recognize when consulting chemical literature and supplier catalogs.

| Identifier Type | Identifier |

| Common Name | This compound |

| Systematic Name | 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid |

| IUPAC Name | 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1] |

| CAS Number | 1075242-43-1 |

| PubChem CID | 46737333[1] |

| MDL Number | MFCD04972601 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is critical for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₅ | Internal Calculation |

| Molecular Weight | 267.28 g/mol | Internal Calculation |

| Appearance | White to off-white powder or crystalline solid | Supplier Data |

| Melting Point | Not consistently reported; varies with purity | Supplier Data |

| Boiling Point | Not available (decomposes) | Supplier Data |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. Limited solubility in water. | General Knowledge |

| pKa (Carboxylic Acid) | Estimated 4-5 | Chemical Analogy |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the protection of the amino group of 5-amino-2-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding procedure.

Rationale for Experimental Choices

The selection of a base is crucial in this reaction. A non-nucleophilic organic base such as triethylamine (TEA) is employed to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The choice of solvent, typically a mixture of an organic solvent like methanol or dioxane and water, ensures the solubility of both the starting material and the reagents. The aqueous workup with a mild acid, such as citric acid, serves to protonate any remaining unreacted amine and the carboxylate, facilitating the extraction of the desired product into an organic solvent.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

-

5-amino-2-methoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methoxybenzoic acid (1.0 equivalent) in a 1:1 mixture of methanol and water.

-

Basification: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a 5% aqueous citric acid solution. A white precipitate of the product should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to serve as a scaffold for further chemical modifications.

Peptide Synthesis

The presence of a carboxylic acid and a protected amine makes this molecule an ideal non-natural amino acid for incorporation into peptides. This can be used to introduce conformational constraints, modify solubility, or introduce a new vector for further functionalization.

Synthesis of Bioactive Small Molecules

This reagent is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. The benzoic acid moiety can act as a key pharmacophoric element, while the protected amine allows for the controlled introduction of various side chains that can modulate potency and selectivity.

Bioconjugation

The carboxylic acid functionality can be activated to form amide bonds with biomolecules, such as proteins or antibodies, making it a useful linker in the field of bioconjugation for applications like antibody-drug conjugates (ADCs).

A Case Study: Synthesis of a Kinase Inhibitor Intermediate

A common application of this compound is in the synthesis of substituted quinazolinone scaffolds, which are prevalent in many kinase inhibitors. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized pathway for quinazolinone synthesis.

In this pathway, this compound is first coupled with a primary amine using standard peptide coupling reagents. The resulting Boc-protected amide is then deprotected under acidic conditions to reveal the free amine. This intermediate can then undergo cyclization to form the desired quinazolinone core, a privileged scaffold in medicinal chemistry.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in synthetic organic chemistry. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable tool for the construction of complex molecules, particularly in the development of new pharmaceuticals. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, intended to empower researchers to effectively and safely utilize this important chemical reagent in their synthetic endeavors.

References

-

American Elements. This compound. [Link]

-

J&K Scientific. This compound. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid properties

An In-depth Technical Guide to 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, a key intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, provides an expert-driven rationale for its common synthetic route, and outlines detailed protocols for its preparation and characterization. Core sections are dedicated to its analytical profile, chemical reactivity, and significant applications, particularly its role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Chapter 1: Introduction & Significance

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, commonly referred to as 5-(Boc-amino)-2-methoxybenzoic acid, is a substituted aromatic amino acid derivative. Its structure is characterized by three key functional groups strategically positioned on a benzene ring: a carboxylic acid, a methoxy ether, and a tert-butoxycarbonyl (Boc) protected amine. This trifunctional arrangement makes it a highly valuable and versatile building block in synthetic chemistry.

The Boc protecting group on the aniline nitrogen is crucial; it deactivates the amine towards many reaction conditions, preventing unwanted side reactions and allowing for selective manipulation of the carboxylic acid moiety. This protecting group can be removed under mild acidic conditions, unmasking the amine for subsequent chemical transformations. This controlled reactivity is fundamental to its utility in multi-step syntheses.

Its significance is most pronounced in the field of medicinal chemistry and drug discovery. The parent scaffold, aminobenzoic acid, is a common structural motif in pharmacologically active molecules. By providing a stable, protected, and functionalized version, this compound serves as a key starting material for constructing complex molecular architectures. It is utilized in peptide synthesis, the development of enzyme inhibitors, and as a scaffold for creating libraries of compounds for high-throughput screening.[1] For example, related amino-methoxybenzoic acid structures are vital intermediates in the synthesis of gastrointestinal prokinetic agents like Cisapride.[2]

Caption: Chemical Structure of the Topic Compound.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for 5-(Boc-amino)-2-methoxybenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1075242-43-1 | [3] |

| Molecular Formula | C₁₃H₁₇NO₅ | Derived |

| Molecular Weight | 267.28 g/mol | Derived |

| Appearance | White to off-white solid | [3] |

| Melting Point | 148-152 °C (for the related 2-amino-5-methoxybenzoic acid) | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone. | [5] |

| Storage Conditions | Store at 0-5°C, protected from light and moisture. | [3] |

Chapter 3: Synthesis & Purification

3.1: Synthetic Strategy: The Logic of Boc Protection

The most common and logical synthesis of 5-(Boc-amino)-2-methoxybenzoic acid involves the selective protection of the amino group of the readily available starting material, 5-amino-2-methoxybenzoic acid.

-

Starting Material: 5-Amino-2-methoxybenzoic acid (CAS 3403-47-2) is a cost-effective and commercially available precursor.[6][7]

-

Protecting Agent: Di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O), is the reagent of choice.

-

Causality of Choice: The Boc group is ideal for this transformation for several reasons:

-

Selectivity: The nucleophilic amino group reacts readily with Boc₂O, while the other functional groups (the moderately activated aromatic ring, the ether, and the carboxylic acid) remain untouched under standard basic conditions.

-

Reaction Conditions: The reaction proceeds under mild conditions, typically at room temperature, which prevents degradation of the starting material.

-

High Yield: This type of reaction is known for its high efficiency and yield.

-

Ease of Workup: The primary byproduct, tert-butanol, and any excess reagent are easily removed during the aqueous workup.

-

Stability & Cleavage: The resulting Boc-protected amine is highly stable to a wide range of reaction conditions (e.g., non-acidic nucleophiles, bases, many oxidizing and reducing agents), yet can be cleanly removed with mild acid (like trifluoroacetic acid or HCl in an organic solvent), ensuring its utility in subsequent synthetic steps.

-

Caption: General workflow for the synthesis and purification.

3.2: Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard procedures for Boc protection of anilines.

-

Reagents & Setup:

-

5-amino-2-methoxybenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane and Water (e.g., 2:1 mixture)

-

Round-bottom flask with a magnetic stir bar.

-

-

Procedure:

-

Dissolve 5-amino-2-methoxybenzoic acid and sodium bicarbonate in the dioxane/water mixture in the round-bottom flask.

-

Stir the solution until all solids are dissolved.

-

Add the di-tert-butyl dicarbonate to the solution portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

-

Work-up & Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water.

-

Cool the solution in an ice bath and carefully acidify to pH ~3 using a 1M citric acid solution. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum to yield the crude product.

-

3.3: Purification

For most applications, the crude product obtained after filtration is of sufficient purity. However, for exacting applications such as in drug discovery, further purification is recommended.

-

Recrystallization: This is the preferred method if a suitable solvent system can be identified (e.g., ethyl acetate/hexanes). It is efficient for removing minor impurities.

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to ensure the carboxylic acid remains protonated) is a reliable method for obtaining a highly pure product.

Chapter 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following are the expected analytical signatures for 5-(Boc-amino)-2-methoxybenzoic acid.

4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

| ¹H NMR (Expected Shifts in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~9.5 - 10.5 | (1H, broad singlet) : Carboxylic acid proton (-COOH). Often very broad and may exchange with trace D₂O. |

| ~7.8 - 8.0 | (1H, doublet) : Aromatic proton ortho to the carboxylic acid. |

| ~7.5 - 7.7 | (1H, doublet of doublets) : Aromatic proton ortho to the methoxy group and meta to the -NHBoc group. |

| ~6.9 - 7.1 | (1H, doublet) : Aromatic proton ortho to the -NHBoc group. |

| ~6.8 | (1H, broad singlet) : Amide proton (-NH-). |

| 3.9 | (3H, singlet) : Methoxy group protons (-OCH₃). |

| 1.5 | (9H, singlet) : tert-Butyl protons of the Boc group (-C(CH₃)₃). This peak is a hallmark of a Boc-protected compound and serves as an excellent internal integration standard. |

4.2: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid. |

| ~3350 | N-H stretch of the Boc-protected amine. |

| ~1720 | C=O stretch of the carboxylic acid. |

| ~1690 | C=O stretch of the Boc carbamate. |

| ~1520 | N-H bend of the amide II band. |

| ~1250 & ~1030 | C-O stretch of the ether and ester groups. |

4.3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion (M⁻): For Electrospray Ionization in negative mode (ESI-), the expected peak would be at m/z = 266.1 [(M-H)⁻].

-

Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is commonly observed from the molecular ion under certain ionization conditions.

Chapter 5: Reactivity & Applications

5.1: Chemical Reactivity

The utility of 5-(Boc-amino)-2-methoxybenzoic acid stems from the distinct reactivity of its functional groups:

-

Carboxylic Acid: This group is the primary site for modification. It can be readily converted into esters, amides, or acid chlorides. Standard coupling reagents (e.g., EDC, HATU) can be used to form amide bonds with various amines, a cornerstone of building larger molecules.

-

Boc-Protected Amine: Stable to most conditions except for strong acid. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group, revealing the free amine. This unmasked amine can then participate in reactions such as N-alkylation, acylation, or serve as a nucleophile.

-

Aromatic Ring: The ring is electron-rich due to the methoxy and amino substituents, making it susceptible to electrophilic aromatic substitution. However, such reactions are less common as they can be difficult to control regioselectively.

5.2: Applications in Drug Discovery & Peptide Synthesis

This compound is a valuable tool for medicinal chemists.[1]

-

Peptide Synthesis: It can be used as a non-canonical amino acid to introduce conformational constraints or new interaction points in a peptide sequence.[1]

-

Linker/Scaffold Chemistry: The dual functionality of the carboxylic acid and the latent amine (after deprotection) makes it an excellent scaffold. One can first build off the acid moiety and then, in a later step, deprotect the amine to attach another part of the molecule.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined "fragment," it can be used in screening campaigns to identify initial hits that bind to biological targets.

-

Development of Bioactive Compounds: It is used in the synthesis of compounds targeting cancer cells and in bioconjugation to link molecules to imaging agents or drugs for improved delivery.[1]

Chapter 6: Safety & Handling

As a laboratory chemical, 5-(Boc-amino)-2-methoxybenzoic acid must be handled with appropriate care.

-

Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated (0-5°C) as recommended by suppliers.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Chapter 7: Conclusion

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and synthetic accessibility make it a reliable building block for constructing molecules with precise therapeutic functions. This guide has provided a technical foundation for its properties, synthesis, analysis, and application, empowering researchers and developers to leverage its full potential in their synthetic endeavors.

References

-

PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

J&K Scientific. (n.d.). Boc-5-amino-2-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 19, 2026, from [Link]

-

MDPI. (2020). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 5-Amino-2-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. This compound | 1075242-43-1 [chemicalbook.com]

- 4. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 6. 5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. fishersci.com [fishersci.com]

The Strategic deployment of Boc-5-amino-2-methoxybenzoic Acid in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and peptide science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Boc-5-amino-2-methoxybenzoic acid, a trifunctional molecule, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of a carboxylic acid, a Boc-protected amine, and a methoxy group on an aromatic ring provides a powerful handle for chemists to orchestrate complex molecular architectures with a high degree of control and predictability. This guide provides an in-depth technical overview of its applications, supported by field-proven insights and detailed experimental protocols.

The core utility of this building block lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for standard amide bond formations or esterifications, the Boc-protected amine offers a stable yet readily cleavable nitrogen source for subsequent elaborations, and the methoxy group electronically influences the aromatic ring, often directing further substitutions. This inherent trifunctionality allows for its seamless integration into multi-step synthetic sequences, making it a cornerstone in the synthesis of a diverse array of complex molecules, including peptidomimetics, heterocyclic compounds, and active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

| Property | Value | Source |

| CAS Number | 1075242-43-1 | [3] |

| Molecular Formula | C₁₃H₁₇NO₅ | [4] |

| Molecular Weight | 267.28 g/mol | [3] |

| Purity | Typically ≥96% | [3][5] |

| Appearance | Solid | |

| Storage | Room temperature | [5] |

Handling and Storage: this compound is generally stable under standard laboratory conditions and can be stored at room temperature.[5] As with all fine chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Core Applications in Synthetic Chemistry

The strategic placement of its functional groups makes this compound a linchpin in several key areas of organic synthesis.

Peptide Synthesis and Peptidomimetics

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide synthesis, particularly in solution-phase and some solid-phase strategies.[] The presence of the Boc-protected amine makes this molecule an ideal non-natural amino acid surrogate for incorporation into peptide chains.[1] This allows for the introduction of an aromatic scaffold, which can be used to induce specific conformations or to serve as a point for further diversification.

The general workflow for incorporating this compound into a peptide sequence involves the coupling of its carboxylic acid with the free amine of a growing peptide chain, followed by the deprotection of its own Boc group to allow for further chain elongation.

Diagram: Workflow for Peptide Elongation

Caption: The stepwise mechanism of acidic Boc deprotection.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol provides a general procedure for the deprotection of the Boc group.

Materials:

-

Boc-protected substrate (e.g., a peptide intermediate containing the Boc-5-amino-2-methoxybenzoyl moiety)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the solution in vacuo to remove the DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the amine salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous DCM is recommended to prevent unwanted side reactions with water.

-

Excess TFA: A significant excess of TFA ensures complete and rapid deprotection.

-

Cold Diethyl Ether: Precipitation with cold diethyl ether is a standard workup procedure to isolate the amine salt product in a solid form, separating it from any non-polar byproducts.

-

Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent over-exposure to the acidic conditions, which could potentially cleave other acid-labile protecting groups.

Amide Bond Formation

The carboxylic acid functionality of this compound readily participates in amide bond formation reactions, a cornerstone of peptide and medicinal chemistry.

Experimental Protocol: DCC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine.

Materials:

-

This compound

-

Amine substrate (e.g., an amino acid ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

Procedure:

-

Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve the amine substrate (1 equivalent) in anhydrous DMF and add TEA or DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.

-

Add the amine solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DMF.

-

Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Causality and Self-Validation:

-

HOBt Additive: The inclusion of HOBt is critical to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate.

-

DCC as a Dehydrating Agent: DCC facilitates the formation of the amide bond by activating the carboxylic acid. The formation of the insoluble DCU byproduct drives the reaction to completion.

-

Base for Neutralization: The addition of a non-nucleophilic base like TEA or DIPEA is necessary to liberate the free amine from its salt form, allowing it to act as a nucleophile.

-

Aqueous Workup: The washing steps are designed to remove any unreacted starting materials, HOBt, and any remaining base, ensuring a cleaner crude product for purification.

Conclusion: A Strategic Asset in Molecular Design

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its inherent trifunctionality, coupled with the well-established and reliable chemistry of the Boc protecting group, provides a robust platform for the construction of complex and diverse molecular architectures. By understanding the nuances of its reactivity and applying the principles of sound synthetic methodology, researchers and drug development professionals can leverage the power of this versatile building block to accelerate their scientific endeavors and drive innovation in the chemical sciences.

References

- J&K Scientific. This compound | 1075242-43-1.

- Fisher Scientific. Amine Protection / Deprotection.

- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

- CymitQuimica. This compound.

- AMERICAN ELEMENTS. This compound.

- TCI AMERICA. This compound, min 96%, 1 gram.

- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.

- MySkinRecipes. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid.

- BOC Sciences.

- Sigma-Aldrich. 2-Amino-5-methoxybenzoic acid 97 6705-03-9.

Sources

The Strategic Application of Boc-5-amino-2-methoxybenzoic Acid in the Synthesis of Spatially-Defined Peptide Libraries

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: Beyond Linear Peptides

In the landscape of modern drug discovery, the limitations of traditional linear peptide libraries are well-documented. Their inherent flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation. To overcome these challenges, researchers are increasingly turning to conformationally constrained peptides and peptidomimetics. A key strategy in this endeavor is the use of molecular scaffolds to create spatially-defined libraries with enhanced biological activity and stability. Boc-5-amino-2-methoxybenzoic acid has emerged as a valuable building block in this context, offering a rigid aromatic core to anchor and orient peptide chains, thereby facilitating the exploration of novel chemical space.[1] This guide provides an in-depth technical overview of the application of this compound in the solid-phase synthesis of peptide libraries, from foundational principles to detailed experimental protocols.

The Core Building Block: Properties and Rationale

This compound is a trifunctional molecule strategically designed for solid-phase peptide synthesis (SPPS). Its utility is rooted in the orthogonal reactivity of its three key functional groups:

-

Carboxylic Acid: This group serves as the primary attachment point to a solid support resin, initiating the synthesis process.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise elongation of peptide chains. The Boc group is stable under the initial coupling conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA).[2][]

-

Methoxy Group: The electron-donating methoxy group on the aromatic ring can influence the molecule's electronic properties and potentially engage in specific interactions within a binding pocket.

This unique arrangement allows for the synthesis of libraries where peptide chains are grown from the amino group of the benzoic acid scaffold, creating non-linear, constrained structures.

| Property | Value | Source |

| Chemical Formula | C13H17NO5 | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in organic solvents like DMF and DCM |

Solid-Phase Synthesis Workflow: A Step-by-Step Guide

The synthesis of a peptide library using this compound as a scaffold follows the general principles of Boc-based SPPS.[2] The following workflow outlines the key stages, from initial resin loading to final peptide cleavage.

Caption: Workflow for SPPS using this compound scaffold.

Experimental Protocol 1: Loading of this compound onto Hydroxymethyl Resin

This protocol describes the attachment of the scaffold to a hydroxymethyl-functionalized resin, such as Wang resin.

-

Resin Swelling: Swell 1 gram of hydroxymethyl resin (1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel with gentle agitation. Drain the DCM.

-

Scaffold Activation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2 eq.) in N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (2 eq.). Stir the mixture at 0°C for 20 minutes.

-

Coupling to Resin: Add the activated scaffold solution to the swollen resin. Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to catalyze the reaction. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL). Agitate for 1 hour.

-

Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.

Experimental Protocol 2: Peptide Elongation Cycle

This cycle is repeated for the addition of each amino acid to the growing peptide chain.

-

Boc Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin. Agitate for 2 minutes, drain, and then add a fresh portion of the TFA/DCM solution. Agitate for 30 minutes.[2]

-

Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove residual TFA.

-

Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL). Agitate for 5 minutes, drain, and repeat.

-

Amino Acid Coupling: In a separate flask, dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF (5 mL). Add DIEA (6 eq.) and pre-activate for 5 minutes. Add this coupling cocktail to the neutralized resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). To proceed with the next cycle, return to step 1.

Experimental Protocol 3: Cleavage of the Peptide from the Resin

The final step releases the synthesized peptide from the solid support.

-

Final Deprotection: Perform a final Boc deprotection as described in Protocol 2, step 1.

-

Resin Preparation: Wash the resin thoroughly with DCM and dry under vacuum for at least 2 hours.

-

Cleavage: In a fume hood, carefully add a cleavage cocktail to the dried resin. A common cocktail for Boc-SPPS is anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with scavengers like anisole or thioanisole to protect sensitive amino acid side chains.[2] The reaction is typically carried out at 0°C for 1-2 hours.

-

Peptide Precipitation: After cleavage, the acid is carefully removed under a stream of nitrogen. The crude peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation or filtration, washed with cold ether, and dried. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Library Diversification Strategies

The true power of using this compound as a scaffold lies in the ability to generate diverse libraries of spatially-defined molecules. The "split-and-mix" synthesis method is a powerful approach for this purpose.[4][5]

Caption: Split-and-mix strategy for library diversification.

In this strategy, the resin with the attached this compound scaffold is divided into multiple portions. A different amino acid is coupled to each portion. The portions are then recombined, mixed thoroughly, and split again for the next coupling cycle. This process is repeated for the desired number of positions, resulting in a library where each resin bead contains a unique peptide sequence.

Conclusion and Future Perspectives

This compound provides a robust and versatile platform for the construction of conformationally constrained peptide libraries. The well-established principles of Boc-based SPPS can be readily applied to this scaffold, enabling the systematic exploration of novel chemical space. The resulting spatially-defined molecules hold significant promise for the discovery of new therapeutic leads with improved pharmacological properties. Future work may involve the development of novel aminobenzoic acid scaffolds with different substitution patterns to further refine the conformational control and biological activity of the resulting peptide libraries.

References

- BenchChem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- AAPPTec. (n.d.). Cleavage from Rink Amide Resin.

- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.

- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

- BenchChem. (n.d.). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.

- ACS Publications. (2025, March 9). Impact of mRNA Library Diversity Scales on the Discovery of Macrocyclic Peptides Targeting a Protein by the RaPID System. ACS Central Science.

- PubMed Central. (n.d.). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- CymitQuimica. (n.d.). This compound.

- Bozovičar, K., & Bratkovič, T. (2019). Evolving a Peptide: Library Platforms and Diversification Strategies. International Journal of Molecular Sciences, 21(1), 215.

- ResearchGate. (2019, December 2). Evolving a Peptide: Library Platforms and Diversification Strategies.

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

- PubMed. (2019, December 27). Evolving a Peptide: Library Platforms and Diversification Strategies.

- J&K Scientific. (n.d.). This compound | 1075242-43-1.

- ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.

- BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

"Boc-5-amino-2-methoxybenzoic acid" supplier and purity

An In-Depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid for Advanced Research & Development

Abstract

This compound (CAS No. 1075242-43-1) is a specialized amino acid derivative that serves as a critical building block in synthetic organic chemistry.[1][2] Its unique trifunctional structure—featuring a carboxylic acid, a methoxy group, and a Boc-protected amine—makes it an invaluable reagent in peptide synthesis, drug discovery, and the development of complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, focusing on supplier qualifications, purity analysis, key applications, and essential quality control protocols for researchers, chemists, and drug development professionals.

Molecular Profile and Significance

This compound, systematically named 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, possesses a molecular formula of C₁₃H₁₇NO₅ and a molecular weight of approximately 267.28 g/mol .[3][4] The strategic placement of its functional groups underpins its utility. The methoxy group (-OCH₃) and the carboxylic acid (-COOH) attached to the benzene ring provide a scaffold analogous to anthranilic acid derivatives, which are common in medicinal chemistry. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis. This acid-labile protecting group allows for selective deprotection under mild conditions, enabling sequential amide bond formation without affecting other sensitive parts of a molecule.

Supplier Landscape and Purity Specifications

The procurement of high-quality starting materials is a foundational prerequisite for reproducible and successful research. For this compound, purity is a critical parameter that directly impacts reaction yields, side-product formation, and the biological activity of the final synthesized compounds. Several reputable suppliers offer this reagent, typically with purities at or above 96%.

| Supplier | Quoted Purity | Notes |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, etc.) | Offers various grades including ACS, Reagent, Pharmaceutical, and custom specifications.[3] |

| Apollo Scientific | 96% | Intended for laboratory use.[4] |

| Chemsavers | min 96% | Listed as a Protein Degrader Building Block.[2] |

| PharmaBlock Sciences | Available | Listed as a supplier on chemical marketplaces.[5] |

| J&K Scientific | Not specified | Emphasizes applications in peptide synthesis and drug development.[1] |

Expert Insight: For applications in multi-step synthesis or for creating compounds intended for biological screening, a purity of ≥98% is strongly recommended. Lower purity batches (e.g., 96%) may be cost-effective for initial process development but risk introducing impurities that can be difficult to remove in later stages. Always request a lot-specific Certificate of Analysis (CoA) before purchase.